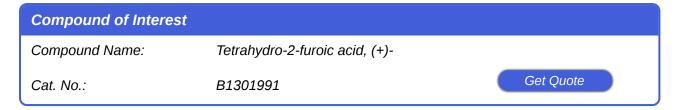


Synthesis of (+)-Tetrahydro-2-furoic Acid Derivatives: An Application Note and Experimental Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of (+)-Tetrahydro-2-furoic acid and its derivatives, crucial intermediates in the pharmaceutical industry. The methodologies outlined below are based on established literature and offer various approaches to obtain the target compound, including enantioselective synthesis and resolution techniques.

Data Summary

The following tables summarize the quantitative data for different synthetic routes to Tetrahydro-2-furoic acid.

Table 1: Enantioselective Hydrogenation of 2-Furoic Acid

Catalyst	Chiral Modifier	Solvent	Yield (%)	Enantiomeri c Excess (ee, %)	Reference
Palladium on Alumina	Cinchonidine	-	95	32	[1][2]
Ferrocene- phosphine	-	Methanol	Quantitative	24-27	[1]



Table 2: Catalytic Hydrogenation of 2-Furoic Acid for Racemic Tetrahydro-2-furoic Acid

Catalyst	Support	Temperatur e (°C)	Pressure (bar)	Conversion (%)	Reference
Pd/CoOx	-	30	1 (H² balloon)	87-95	[3][4]
Pd	Al ₂ O ₃	Room Temp	30	High	[2]
Rh	Al2O3	40	30	76-100	[2]
Ru	С	40	30	76-100	[2]
Pd(OH)2	С	40	30	76-100	[2]

Table 3: Optical Resolution of (±)-Tetrahydro-2-furoic Acid

Resolving Agent	Solvent	Yield (%)	Optical Purity (ee, %)	Reference
(S)-(-)-1- Phenylethylamin e	Methylene chloride / Ethyl acetate	30	99	[5][6]
(S)-(-)-1- Phenylethylamin e	Monochlorobenz ene	41	74	[5]
L-Phenylalaninol	Ethyl acetate / Acetone	32	99.71	[7]

Experimental Protocols

Protocol 1: Enantioselective Hydrogenation of 2-Furoic Acid

This protocol describes the synthesis of (+)-Tetrahydro-2-furoic acid via asymmetric hydrogenation using a chiral-modified palladium catalyst.

Materials:



- 2-Furoic acid
- 5 wt% Palladium on Alumina (Pd/Al₂O₃) catalyst
- Cinchonidine (chiral modifier)
- Solvent (e.g., methanol)
- High-pressure autoclave reactor
- Hydrogen gas (high purity)
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a high-pressure autoclave, dissolve 2-furoic acid in the chosen solvent.
- Add the 5 wt% Pd/Al₂O₃ catalyst and the chiral modifier, cinchonidine.
- Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the reactor with hydrogen gas to 30 bar.[2]
- Stir the reaction mixture at room temperature for 4 hours.[2]
- After the reaction is complete, carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization or chromatography to yield (S)-Tetrahydro-2furoic acid. A 95% yield with 32% enantiomeric excess can be achieved.[1][2]



Protocol 2: Optical Resolution of (±)-Tetrahydro-2-furoic Acid

This protocol details the separation of enantiomers from a racemic mixture of Tetrahydro-2-furoic acid using a chiral resolving agent.

Materials:

- (±)-Tetrahydro-2-furoic acid
- (S)-(-)-1-Phenylethylamine
- Methylene chloride
- · Ethyl acetate
- · Concentrated Hydrochloric acid
- · Separatory funnel
- Filtration apparatus
- Rotary evaporator

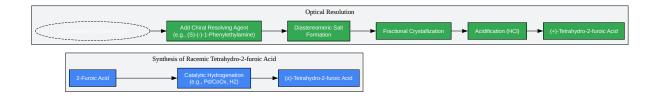
Procedure:

- Dissolve (±)-Tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml).[5][6]
- Add (S)-(-)-1-phenylethylamine (121.2 g) dropwise to the solution.[5][6]
- Heat the mixture to reflux for 15 minutes, then gradually cool to 20°C over 2 hours to allow for the precipitation of the diastereomeric salt.[6]
- Collect the precipitated crystals by filtration.
- To the collected crystals, add water and methylene chloride.[6]



- Adjust the pH of the aqueous layer to 1 with concentrated hydrochloric acid.[6]
- Separate the layers and extract the aqueous layer multiple times with methylene chloride.[6]
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Distill the residue under reduced pressure to obtain optically pure (R)-(+)-tetrahydro-2-furoic acid. A yield of 30% with an optical purity of 99% e.e. can be obtained.[6]

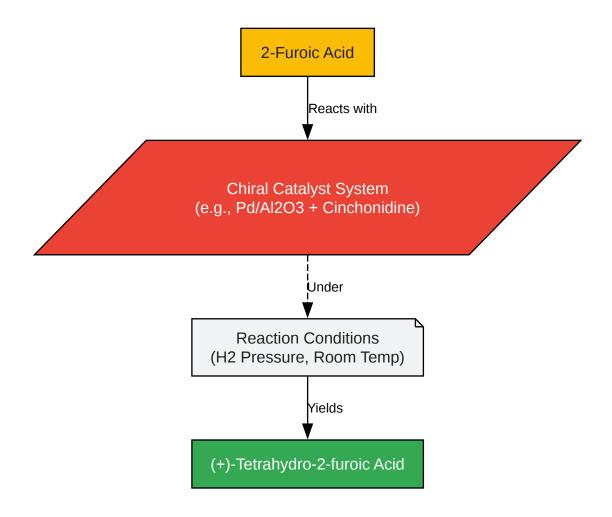
Visualizations



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Caption: General workflow for the synthesis and resolution of (+)-Tetrahydro-2-furoic acid.





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Caption: Key components of the enantioselective synthesis of (+)-Tetrahydro-2-furoic acid.

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